2-Fluoro-3,4-dimethoxybenzoic acid chemical structure and molecular weight
2-Fluoro-3,4-dimethoxybenzoic acid chemical structure and molecular weight
Comprehensive Technical Guide on 2-Fluoro-3,4-dimethoxybenzoic Acid: Structural Profiling, Synthesis, and Pharmaceutical Applications
As drug development increasingly relies on highly functionalized building blocks to navigate complex biological targets, halogenated aromatic compounds have become indispensable. 2-Fluoro-3,4-dimethoxybenzoic acid (CAS: 2967-96-6) is a prime example of a specialized active pharmaceutical ingredient (API) precursor. This guide provides an in-depth analysis of its structural rationale, a self-validating synthetic protocol, and its critical role in modern oncology and infectious disease therapeutics.
Physicochemical Profiling & Structural Rationale
The utility of 2-Fluoro-3,4-dimethoxybenzoic acid stems from the precise spatial arrangement of its functional groups. Understanding these properties is critical for predicting its behavior in both synthetic workflows and biological systems.
Table 1: Quantitative & Structural Data Summary
| Property | Specification |
|---|---|
| IUPAC Name | 2-Fluoro-3,4-dimethoxybenzoic acid |
| CAS Registry Number | 2967-96-6 |
| Molecular Formula | C9H9FO4 |
| Molecular Weight | 200.16 g/mol |
| SMILES String | O=C(O)C1=CC=C(OC)C(OC)=C1F |
| Mass Spectrometry (ES-) | [M-H]⁻ = 199 m/z |
The Causality of Structural Design in Drug Discovery
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Ortho-Fluorine Effect: The highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity for downstream amidation or esterification. In a biological context, this fluorine acts as a metabolic shield against CYP450-mediated oxidation and serves as a potent hydrogen-bond acceptor in target binding pockets[1].
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Meta/Para-Dimethoxy Groups: The methoxy groups at C3 and C4 act as electron-donating groups via resonance, offsetting the inductive pull of the fluorine on the aromatic ring. Sterically, they provide essential bulk that allows derivative molecules to anchor securely into the hydrophobic hinge regions of kinase enzymes[1].
Validated Synthetic Methodology: The Pinnick Oxidation
The most reliable and scalable method for synthesizing 2-fluoro-3,4-dimethoxybenzoic acid is the Pinnick oxidation of its corresponding aldehyde (2-fluoro-3,4-dimethoxybenzaldehyde). This protocol is engineered as a self-validating system, ensuring high yield while mitigating over-oxidation[2].
Step-by-Step Protocol
1. Reagent Preparation & Initiation:
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Dissolve 1.6 g (8.69 mmol) of 2-fluoro-3,4-dimethoxybenzaldehyde in 15 mL of 1,4-dioxane.
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Causality: 1,4-dioxane is chosen as the solvent because it is miscible with water and maintains the solubility of the organic precursor even at low temperatures.
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Cool the reaction vessel to 0 °C using an ice bath.
2. Oxidation Phase:
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Prepare two separate aqueous solutions: 1.8 g (19.1 mmol) of sulfamic acid in 7 mL of water, and 1.72 g (19.1 mmol) of sodium chlorite (NaClO₂) in 7 mL of water.
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Add the sulfamic acid solution to the reaction mixture, immediately followed by the NaClO₂ solution. Stir at 0 °C for 30 minutes.
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Causality: NaClO₂ is the primary oxidant. Sulfamic acid is strictly required as a scavenger for hypochlorous acid (HOCl), a highly reactive byproduct. Without sulfamic acid, HOCl would cause unwanted electrophilic aromatic chlorination on the electron-rich dimethoxy-substituted ring. Maintaining 0 °C controls the exothermic nature of the reaction.
3. Quenching & Self-Validation:
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Quench the reaction by adding 20 mL of an aqueous sodium bisulfite (NaHSO₃) solution.
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Validation Check: The quench is complete when a starch-iodide test paper shows no immediate blue/black color change, confirming the destruction of all residual oxidizing agents.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
4. Isolation & Analytical Confirmation:
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Filter and concentrate the filtrate in vacuo to yield an off-white solid (~1.9 g crude yield).
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Validation Check: Analyze via LC-MS. The target compound must exhibit a primary peak at an HPLC retention time of ~0.917 min with an m/z of 199 [M-H]⁻ in negative electrospray ionization mode[2].
Downstream Pharmaceutical Applications
The architectural precision of 2-Fluoro-3,4-dimethoxybenzoic acid makes it a highly sought-after intermediate in two major therapeutic areas:
Targeted Oncology (RTK Inhibitors): The compound is utilized to synthesize novel quinazoline derivatives that act as inhibitors of type I receptor tyrosine kinases (RTKs). These APIs demonstrate exceptional blood-brain barrier (BBB) penetration and are specifically designed to treat HER2-associated metastatic breast cancer, particularly in patients suffering from severe brain metastases where traditional therapies fail[1].
Infectious Disease (Metallo-β-Lactamase Evasion): Antimicrobial resistance is a global crisis, largely driven by bacterial expression of metallo-β-lactamases which hydrolyze standard antibiotics. 2-Fluoro-3,4-dimethoxybenzoic acid is used as a core building block in the synthesis of next-generation monocyclic β-lactam compounds (monobactams). These novel structures exhibit high affinity for penicillin-binding proteins (PBPs) while remaining completely stable against metallo-β-lactamase degradation, offering a critical solution for drug-resistant Gram-negative bacterial infections[2].
Mechanistic & Workflow Visualization
The following diagram maps the synthetic progression of 2-Fluoro-3,4-dimethoxybenzoic acid from its precursor to its final therapeutic applications.
Synthetic workflow and pharmaceutical applications of 2-Fluoro-3,4-dimethoxybenzoic acid.
References
- Google Patents (WIPO). "WO2020057511A1 - Quinazoline derivatives as antitumor agents." World Intellectual Property Organization.
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European Patent Office. "EP 4074709 A1 - Monocyclic Beta-Lactam Compound and Use Thereof." Evopoint Biosciences Co., Ltd. Available at:[Link]
